molecular formula C27H33N5O2 B2384723 SR-318

SR-318

Cat. No.: B2384723
M. Wt: 459.6 g/mol
InChI Key: HXNUFFCHRIWTRZ-UHFFFAOYSA-N
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Description

SR-318 is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR-318 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

SR-318 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

SR-318 exhibits exquisite selectivity for p38 mitogen-activated protein kinases (p38 MAPK), specifically the p38α and p38β isoforms. At a concentration of 100 nM, it achieves 90% inhibition of these kinases, while showing minimal activity against other kinases at this concentration . This selectivity is crucial for reducing off-target effects in therapeutic applications.

Therapeutic Applications

The primary therapeutic applications of this compound are in the fields of anti-inflammatory and anticancer research. The following sections detail these applications:

Anti-inflammatory Applications

  • Mechanism : this compound inhibits p38 MAPK, which plays a significant role in inflammatory responses. By blocking this pathway, this compound can reduce the synthesis of pro-inflammatory cytokines such as TNFα.
  • Case Study : In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a significant reduction in TNFα release, indicating its potential as an anti-inflammatory agent .

Anticancer Applications

  • Mechanism : The inhibition of p38 MAPK by this compound is also relevant in cancer biology, where this pathway is often upregulated. By targeting this kinase, this compound may induce apoptosis in cancer cells.
  • Case Study : A series of experiments showed that derivatives of this compound exhibited potent cytotoxicity against various human cancer cell lines, including K562 and A549, with IC50 values in the low micromolar range .

Pharmacokinetics and Bioavailability

While initial assays demonstrate promising activity for this compound in vitro, further pharmacokinetic studies are necessary to evaluate its bioavailability and efficacy in vivo. Preliminary data suggest that this compound maintains reasonable potency even in whole blood assays, with an IC50 value of 240 nM .

Data Table: Summary of this compound Applications

Application TypeMechanism of ActionKey Findings
Anti-inflammatoryp38 MAPK inhibitionReduced TNFα release in LPS-induced models
AnticancerInduces apoptosis via p38 MAPK pathwayPotent cytotoxicity against multiple cancer cell lines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SR-318 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

SR-318 is a potent and selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. Its biological activity has been characterized through various studies, revealing its potential therapeutic applications in inflammation and other diseases.

Chemical Structure : this compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound exhibits a unique structure that allows it to effectively inhibit the activity of specific kinases involved in inflammatory pathways.

Mechanism of Action : this compound functions as a Type II inhibitor, meaning it binds to an allosteric site on the kinase, altering its conformation and inhibiting its activity. This mechanism is particularly important for p38 MAPK, which plays a critical role in cellular responses to stress and inflammation.

Potency and Selectivity

This compound has demonstrated remarkable potency with IC50 values reported as follows:

  • p38α : 5 nM
  • p38β : 32 nM
  • p38α/β : 6.11 µM

These values indicate that this compound is highly selective for p38 MAPKs compared to a broader panel of kinases, making it a valuable tool for studying the roles of these kinases in various biological processes .

In Vitro Validations

In vitro assays have confirmed the efficacy of this compound in inhibiting p38 MAPK activity. The compound has been shown to reduce TNF-alpha production in macrophages, highlighting its anti-inflammatory potential. Notably, at a concentration of 100 nM, this compound achieves approximately 90% inhibition of p38α/β without significant effects on other kinases .

In Vivo Data

While no comprehensive in vivo studies have been published as of now, preliminary data suggest that this compound may exhibit utility in vivo due to its activity in whole blood assays. The compound's potency shifts in plasma indicate that it could be effective in high serum environments, warranting further pharmacokinetic studies to explore its therapeutic potential .

Case Studies and Applications

Research surrounding this compound has focused on its implications for treating inflammatory diseases. For instance:

  • Inflammatory Disorders : Studies have indicated that inhibiting p38 MAPK can lead to decreased inflammation and improved outcomes in models of arthritis and other inflammatory conditions.
  • Cancer Research : Given the role of p38 MAPK in tumorigenesis, this compound may also serve as a candidate for cancer therapy by targeting pathways involved in cell proliferation and survival.

Data Summary Table

PropertyValue
Target Kinasesp38α, p38β
IC50 (p38α)5 nM
IC50 (p38β)32 nM
IC50 (p38α/β)6.11 µM
SelectivityHigh (compared to 468 kinases)

Properties

IUPAC Name

5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNUFFCHRIWTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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